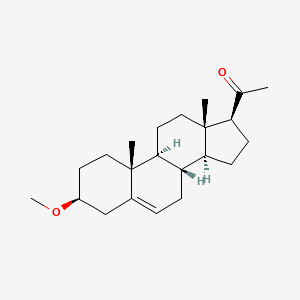

孕烯醇酮甲醚

描述

MAP4343,也称为3β-甲氧基孕烯醇酮,是孕烯醇酮的合成衍生物。它是一种神经活性类固醇,在多种治疗应用中显示出巨大的潜力,特别是在神经保护和神经可塑性领域。 MAP4343与微管相关蛋白2(MAP2)结合并刺激微管蛋白聚合,从而增强神经突生长并保护神经元免受神经毒性物质的损害 .

科学研究应用

作用机制

MAP4343通过与微管相关蛋白2(MAP2)结合并刺激微管蛋白的聚合来发挥作用。这增强了神经突生长并保护神经元免受神经毒性物质的损害。 该化合物对任何中枢神经系统神经递质受体没有亲和力,使其作用机制与其他抗抑郁药不同 . MAP4343调节细胞中的结构蛋白,特别是微管,微管在维持神经元结构和功能中起着至关重要的作用 .

生化分析

Biochemical Properties

Pregnenolone Methyl Ether, like its parent compound pregnenolone, interacts with various targets including microtubules (MTs) . It positively affects the MT-binding of MAP2 and the plus-end tracking protein CLIP170 . Furthermore, PME influences the state of MT acetylation .

Cellular Effects

Pregnenolone Methyl Ether has been shown to modify microtubule dynamics in live cells, increase neurite outgrowth, and change growth cone morphology in mouse cerebellar granule neuronal culture . It also promotes the entry of MTs into dendritic spines in vitro .

Molecular Mechanism

Pregnenolone Methyl Ether induces the open active conformation of CLIP170 and promotes the entry of MTs into dendritic spines . This suggests that PME, like pregnenolone, can regulate microtubule dynamics through its interaction with microtubule-associated proteins .

Temporal Effects in Laboratory Settings

The positive effect of Pregnenolone Methyl Ether on cognitive deficits persisted for 1 week after treatment withdrawal in symptomatic Cdkl5-knock-out mice .

Dosage Effects in Animal Models

The administration of Pregnenolone Methyl Ether to symptomatic Cdkl5-knock-out mice improved hippocampal-dependent behavior and restored spine maturation and the localization of MT-related proteins in the synaptic compartment .

Metabolic Pathways

Pregnenolone Methyl Ether is a synthetic derivative of pregnenolone . Pregnenolone is the first substance in the steroid-synthetic pathway and can be further metabolized into other steroids . Unlike pregnenolone, PME is not metabolized into other downstream molecules with specific biological properties .

准备方法

合成路线和反应条件

MAP4343通过甲基化过程由孕烯醇酮合成。该合成涉及将孕烯醇酮转化为其3β-甲氧基衍生物。这可以通过在碱性条件下(如碳酸钾)与碘甲烷反应实现。 反应通常在二甲基亚砜(DMSO)等有机溶剂中于高温下进行 .

工业生产方法

MAP4343的工业生产遵循类似的合成路线,但规模更大。该过程涉及从植物来源的薯蓣皂苷元连续流合成MAP4343。 该方法经过优化,通过六个步骤实现了64%的总产率 .

化学反应分析

反应类型

MAP4343经历各种化学反应,包括:

氧化: MAP4343可以被氧化形成不同的衍生物。

还原: 还原反应可以改变MAP4343分子上的官能团。

取代: 取代反应可以在MAP4343结构中引入新的官能团。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 碘甲烷和溴乙烷等试剂用于取代反应。

主要生成产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以导致酮或醛的形成,而还原可以产生醇或烷烃 .

相似化合物的比较

类似化合物

孕烯醇酮: MAP4343的母体化合物,也具有神经活性。

氟西汀: 一种选择性血清素再摄取抑制剂,用作抗抑郁药。

地塞米松: 一种具有抗炎和免疫抑制特性的皮质类固醇。

MAP4343的独特性

MAP4343的独特性在于它能够与微管相关蛋白2结合并刺激微管蛋白聚合,这在其他类似化合物中未观察到。 与氟西汀不同,MAP4343不针对神经递质受体,使其成为具有不同作用机制的新型治疗剂 .

属性

IUPAC Name |

1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-14(23)18-7-8-19-17-6-5-15-13-16(24-4)9-11-21(15,2)20(17)10-12-22(18,19)3/h5,16-20H,6-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGQOQHAMHMMNE-BIBIXIOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901304765 | |

| Record name | (3beta)-3-Methoxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-26-2 | |

| Record name | (3β)-3-Methoxypregn-5-en-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnenolone methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregnenolone methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3beta)-3-Methoxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREGNENOLONE METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU767RK7YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action for Pregnenolone methyl ether (PME) in treating neurological disorders?

A1: PME, a synthetic derivative of the neuroactive steroid pregnenolone, appears to exert its therapeutic effects by targeting microtubules (MTs) within neurons. [, ] MTs are essential for neuronal development and function, and their dynamics are regulated by microtubule-associated proteins (MAPs) and post-translational modifications of tubulin. [] Research suggests that PME positively influences the binding of MAP2 and CLIP170, two proteins crucial for MT stability and dynamics, respectively. [, ] Dysregulation of these proteins is implicated in various neurological disorders, including major depressive disorder (MDD) and CDKL5 deficiency disorder (CDD). [, ] PME also appears to modulate MT acetylation, a modification often disrupted in neurological abnormalities. [] This targeted action on MTs may underlie PME's potential therapeutic benefits in these conditions.

Q2: How does the structure of Pregnenolone methyl ether (PME) differ from its parent compound, pregnenolone, and what impact does this have on its therapeutic potential?

A2: Pregnenolone methyl ether is a synthetic derivative of pregnenolone where a methyl group replaces the hydrogen atom at the 3β-hydroxyl group of the pregnenolone molecule. This modification prevents PME from being metabolized into other downstream steroid molecules, unlike pregnenolone. [] Consequently, PME exhibits greater specificity in its action, focusing primarily on MT-related mechanisms. This targeted effect makes PME a potentially more attractive candidate for therapeutic development in neurological disorders linked to MT dysfunction. []

Q3: What preclinical evidence supports the potential of Pregnenolone methyl ether (PME) as a treatment for CDKL5 deficiency disorder (CDD)?

A3: Studies using Cdkl5-knockout mice, a model for CDD, demonstrate PME's potential therapeutic benefits. [, ] CDD is characterized by impaired neuronal development and function, leading to severe intellectual disability and epilepsy. [] Research shows that PME administration to these mice improves hippocampal-dependent behavior, a key indicator of cognitive function. [] Furthermore, PME appears to restore spine maturation in the hippocampus, a process crucial for synaptic plasticity and learning. [] These findings suggest that PME may have disease-modifying potential in CDD by addressing the underlying neuronal deficits.

Q4: What makes Pregnenolone methyl ether (PME) a potentially interesting candidate for treating treatment-resistant depression (TRD)?

A4: Preclinical studies suggest that PME might hold promise for treating TRD. [] Traditional antidepressants, like selective serotonin reuptake inhibitors (SSRIs), often prove ineffective in TRD. [] Studies utilizing Wistar Kyoto (WKY) rats, a model for TRD, have shown that PME, unlike fluoxetine (an SSRI), demonstrates antidepressant efficacy in the forced swimming test. [] This finding, coupled with PME's distinct mechanism of action targeting MTs, suggests its potential as an alternative treatment approach for TRD, a condition where current therapeutic options remain limited.

Q5: Have any potential biomarkers been identified to monitor Pregnenolone methyl ether (PME) treatment efficacy in preclinical models?

A5: Research suggests that plasma levels of acetylated α-tubulin (Acet-Tub) may serve as a potential biomarker for both PME and ketamine's antidepressant efficacy. [] Studies in WKY rats, a model for TRD, demonstrated increased Acet-Tub levels compared to control rats. [] Interestingly, PME administration, when showing antidepressant effects, was associated with a decrease in these elevated Acet-Tub levels. [] This correlation between PME's therapeutic action and Acet-Tub modulation suggests that this readily accessible biomarker could be valuable in monitoring treatment response and potentially predicting therapeutic efficacy in future research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1618381.png)

![6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1618386.png)

![Phosphonic acid, [nitrilotris(methylene)]tris-, trisodium salt](/img/structure/B1618400.png)